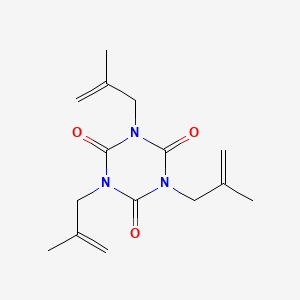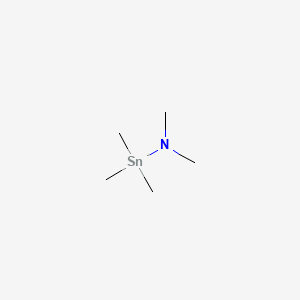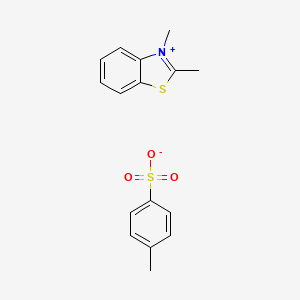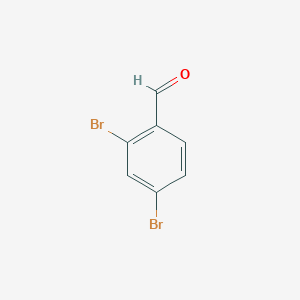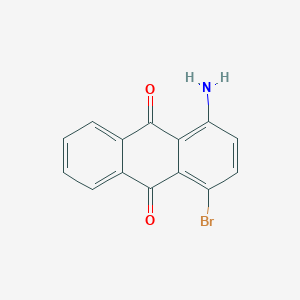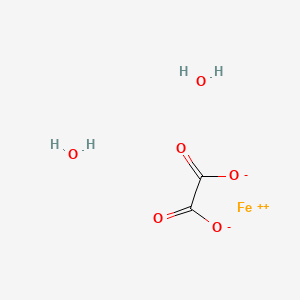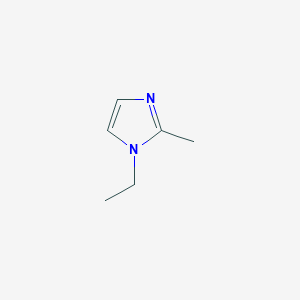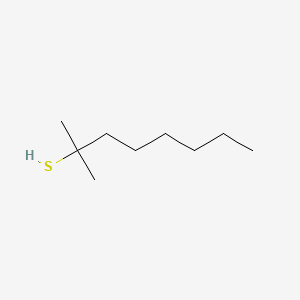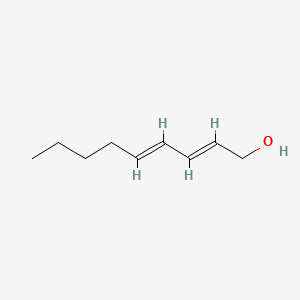
2,4-Nonadien-1-ol
Vue d'ensemble
Description
2,4-Nonadien-1-ol is an aliphatic alcohol with the molecular formula C9H16O. It is known for its unique green-vegetable-cucumber-melon aroma, making it a valuable compound in the flavor and fragrance industry . This compound exists in nature and is found in various plants, contributing to their characteristic scents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Nonadien-1-ol typically involves the selective hydroboration of a 1,3,7-triene. One common method starts with geraniol, which undergoes a series of reactions including oxidation and Wittig reaction to form the desired product . The reaction conditions often involve the use of dichloromethane as a solvent and oxalyl chloride as a reagent, with temperatures maintained at -50 to -60°C during the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is crucial, especially when used in flavoring applications, and is typically ensured through rigorous purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it to saturated alcohols.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products:
Oxidation: Nonadienal and nonadienoic acid.
Reduction: Nonanol.
Substitution: Various substituted nonadienols depending on the reagents used.
Applications De Recherche Scientifique
2,4-Nonadien-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Widely used in the flavor and fragrance industry due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 2,4-Nonadien-1-ol involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and exhibiting bioactive properties .
Comparaison Avec Des Composés Similaires
- 2,6-Nonadien-1-ol
- 3,6-Nonadien-1-ol
- (E,Z)-2,6-Nonadien-1-ol
Comparison: 2,4-Nonadien-1-ol is unique due to its specific double bond positions, which contribute to its distinct aroma profile. While similar compounds like 2,6-Nonadien-1-ol and 3,6-Nonadien-1-ol also possess green and fresh notes, the exact scent and applications can vary based on the structure and isomerism .
Propriétés
Numéro CAS |
62488-56-6 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
nona-2,4-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-8,10H,2-4,9H2,1H3 |
Clé InChI |
NCPWFIVLKCFWSP-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=CCO |
SMILES canonique |
CCCCC=CC=CCO |
Densité |
0.862-0.872 |
| 62488-56-6 | |
Description physique |
Colourless liquid; green vegetable aroma |
Solubilité |
Insoluble in water; soluble in fat soluble (in ethanol) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



